molecular formula C16H23NO5 B1644401 2-(4-Ethoxyphenyl)azepane oxalate CAS No. 1177322-26-7

2-(4-Ethoxyphenyl)azepane oxalate

Cat. No.: B1644401
CAS No.: 1177322-26-7
M. Wt: 309.36 g/mol
InChI Key: GOOQJMCXDKWBDX-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Seven-membered nitrogen heterocycles, such as azepane, represent a crucial class of compounds. A heterocycle is a cyclic compound containing at least two different elements in its ring. researchgate.net The azepane ring is a saturated seven-membered ring containing one nitrogen atom. chem-soc.si This structural motif is found in a variety of natural products and synthetically developed molecules that exhibit a broad spectrum of biological activities. mdpi.comclearsynth.com

The interest in azepane derivatives stems from their conformational flexibility, which can be pivotal for their biological activity. clearsynth.com The ability to introduce various substituents onto the azepane ring allows chemists to fine-tune the molecule's three-dimensional shape, potentially leading to optimized interactions with biological targets. Consequently, the synthesis of substituted azepanes is an active area of research, with methods often involving ring-expansion reactions or the cyclization of linear precursors. chem-soc.si

Fundamental Role of Oxalate (B1200264) Anions in Organic Synthesis and Salt Formation

The oxalate anion, the conjugate base of oxalic acid, plays a multifaceted role in chemistry. It is a dianion with the formula C₂O₄²⁻. bldpharm.com In organic synthesis, oxalic acid and its derivatives can be used in various chemical transformations.

From a pharmaceutical perspective, the formation of oxalate salts is a key strategy for improving the physicochemical properties of drug candidates. The selection of an appropriate salt form can significantly impact a drug's solubility, stability, and bioavailability. Oxalate salts have been shown to enhance the dissolution rate and, in some cases, the bioavailability of poorly soluble drugs. For instance, the oxalate salt of the anti-tuberculosis drug ethionamide (B1671405) demonstrated significantly higher dissolution compared to the free base. mdpi.com This makes the oxalate anion a valuable tool for pharmaceutical scientists in the development of new medicines.

Overview of 2-(4-Ethoxyphenyl)azepane (B1352273) Oxalate as a Target for Advanced Chemical Investigation

The compound 2-(4-Ethoxyphenyl)azepane oxalate combines the structural features of a substituted azepane with the salt-forming properties of the oxalate anion. While detailed research on this specific compound is limited, its structure suggests it is a target for chemical investigation. The azepane portion provides a flexible, nitrogen-containing scaffold that is amenable to further chemical modification, and the 4-ethoxyphenyl substituent introduces a specific aromatic group that can influence its properties. The formation of the oxalate salt suggests an effort to potentially enhance its handling, stability, or pharmacokinetic properties.

Below are the basic chemical details for the free base form of the compound and its oxalate salt, gathered from chemical supplier databases. bldpharm.comscielo.org.za

Property2-(4-Ethoxyphenyl)azepaneThis compound
CAS Number 383129-32-61177322-26-7
Molecular Formula C₁₄H₂₁NOC₁₆H₂₃NO₅
Synonyms -2-(4-ethoxyphenyl)azepane;oxalic acid

This data is compiled from publicly available chemical vendor information and does not represent the results of dedicated research studies.

Further investigation into the synthesis, spectroscopic characterization (such as NMR, IR, and mass spectrometry), and crystallographic analysis of this compound would be necessary to fully elucidate its chemical nature and potential for further research and development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyphenyl)azepane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.C2H2O4/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14;3-1(4)2(5)6/h7-10,14-15H,2-6,11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOQJMCXDKWBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Ethoxyphenyl Azepane and Its Oxalate Salt

Diverse Strategies for Azepane Ring Construction

The formation of the azepane ring can be achieved through several distinct synthetic approaches. These methods offer flexibility in accessing a variety of substituted azepane derivatives. researchgate.netresearchgate.net

Ring-Closing Reactions in Azepane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of azepine and its derivatives. researchgate.netnih.gov This method involves the use of a ruthenium catalyst to facilitate the intramolecular cyclization of a diene, leading to the formation of the seven-membered ring. researchgate.net For instance, the synthesis of benzo researchgate.netmanchester.ac.ukazepino[1,2-b]isoquinolin-9-ones has been accomplished using an RCM reaction on a suitably prepared diene precursor. nih.gov Another approach to ring closure is through intramolecular 1,7-carbonyl-enamine cyclization, which has been explored as a novel method for constructing the azepine ring. chem-soc.si This reaction proceeds via a 7-exo-trig cyclization of an enaminoester intermediate. chem-soc.si

Ring-Expansion Methodologies for Azepane Derivatization

Ring-expansion reactions provide an alternative pathway to azepane derivatives, often starting from smaller, more readily available cyclic systems. researchgate.net

The expansion of a piperidine (B6355638) ring to an azepane ring has been demonstrated as a stereoselective and regioselective process. researchgate.netrsc.org Diastereomerically pure azepane derivatives have been prepared in excellent yields using this methodology. researchgate.netrsc.org The reaction of 2-azanorbornan-3-yl methanols with various nucleophiles can also lead to chiral-bridged azepanes through a ring expansion mechanism involving an aziridinium (B1262131) intermediate. researchgate.net

A more recent and innovative strategy involves the photochemical dearomative ring expansion of nitroarenes. manchester.ac.uknih.govresearchgate.net This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then transforms the six-membered benzene (B151609) ring into a seven-membered azepine system. manchester.ac.uknih.govresearchgate.net Subsequent hydrogenolysis affords the saturated azepane ring in a two-step process. manchester.ac.uknih.gov This approach is significant as it provides access to complex azepanes from simple starting materials and helps to populate an underrepresented area of chemical space in medicinal chemistry. manchester.ac.uknih.govresearchgate.net This photochemical strategy has also been applied to the synthesis of caprolactams. thieme-connect.comthieme-connect.de

Multistep Synthetic Sequences for Azepane Scaffolds

The construction of the azepane ring is often accomplished through well-designed multistep synthetic sequences. researchgate.netazom.comyoutube.com These sequences allow for the introduction of specific functional groups and control of stereochemistry. For example, a three-step synthesis of a para-terphenyl derivative, which includes a Diels-Alder reaction, demonstrates the utility of a sequential approach. azom.com While not directly leading to 2-(4-ethoxyphenyl)azepane (B1352273), this illustrates the principle of building molecular complexity through a series of controlled reactions. azom.com Similarly, the synthesis of heavily hydroxylated azepane iminosugars has been achieved through a sequence involving osmium-catalyzed tethered aminohydroxylation. nih.gov The preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol, a precursor that could potentially be adapted for azepane synthesis, involves a multistep process starting from the acylation of phenol. google.com

Organocatalyzed Domino Reactions for Azepane Formation

Organocatalysis has provided a powerful platform for the development of domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. ku.ac.ae A notable example is the first enantioselective organocatalyzed domino synthesis of azepane moieties. rsc.org This strategy employs a temporary-bridge approach, where an annulation of ambident electrophilic and 1,4-bis-nucleophilic α-ketoamides with 1,3-bis-electrophilic enals leads to an oxygen-bridged azepane. rsc.org This bicyclic intermediate can then be selectively transformed into highly functionalized and optically active azepane derivatives. rsc.org

Olefin Cross-Metathesis and Subsequent Hydrogenation Strategies

Olefin metathesis, a powerful carbon-carbon double bond-forming reaction, offers a convergent and efficient pathway for constructing complex molecular architectures. mdpi.com In the context of azepane synthesis, cross-metathesis (CM) is particularly valuable for assembling precursors that can be subsequently cyclized or for functionalizing existing ring systems. organic-chemistry.orgnih.gov The reaction involves the exchange of alkylidene groups between two different olefins, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. mdpi.com

A hypothetical strategy for the synthesis of a 2-(4-ethoxyphenyl)azepane precursor could involve the cross-metathesis of two simpler olefinic fragments. For instance, a protected amino-alkene could be coupled with 4-ethoxystyrene (B1359796). The resulting product, an α,β-unsaturated 1,5-dicarbonyl derivative or a related diene, can then serve as a key intermediate. nih.govresearchgate.net Following the metathesis step, the newly formed double bond(s) within the precursor chain or ring can be reduced to the corresponding alkane via catalytic hydrogenation. This reduction step saturates the structure, yielding the final azepane scaffold. Ring-closing metathesis (RCM) of a suitable amino-diene precursor, followed by hydrogenation of the resulting azepene, is another viable route. acs.org

Table 1: Common Catalysts in Olefin Metathesis

Catalyst Type Description Application
Grubbs' Catalysts Ruthenium-based catalysts (First, Second, and Third Generation) known for their functional group tolerance and activity. Widely used in RCM and CM for synthesizing carbo- and heterocyclic compounds. mdpi.com
Hoveyda-Grubbs Catalysts A modification of Grubbs' catalysts with a chelating isopropoxybenzylidene ligand, offering enhanced stability and recyclability. Applied in various metathesis reactions, including the synthesis of complex molecules. researchgate.net

Reductive Amination Protocols for Azepane Synthesis

Reductive amination is a cornerstone of amine synthesis and is frequently employed for the construction of nitrogen-containing heterocycles, including azepanes. This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For azepane synthesis, intramolecular reductive amination is a particularly powerful strategy. researchgate.net

This approach often begins with a linear precursor containing a carbonyl group (aldehyde or ketone) and a distal amino group, or two carbonyl groups that can react with an amine source like ammonia. researchgate.net For example, an appropriately substituted 1,6-dicarbonyl compound can undergo cyclization with an amine, followed by reduction, to form the seven-membered azepane ring. acs.org The choice of reducing agent is critical and ranges from common hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation. sciencemadness.org More advanced protocols utilize biocatalysis with enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), which can offer high levels of stereoselectivity. researchgate.netnih.gov An Ir-catalyzed intramolecular asymmetric reductive amination has also been developed for synthesizing chiral dibenz[c,e]azepines, demonstrating the potential for asymmetric control in these cyclizations. rsc.org

Transition Metal-Catalyzed (e.g., Palladium, Copper) Approaches for Azepane Derivatives

Transition metal catalysis provides a diverse toolkit for synthesizing and functionalizing azepane derivatives. Palladium and copper catalysts are particularly prominent in this field, enabling cross-coupling and cyclization reactions that would be difficult to achieve otherwise. nih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are highly effective for introducing aryl or other substituents onto a pre-formed heterocyclic core. acs.org For instance, an azepene derivative bearing a halogen or triflate at the 2-position could be coupled with a (4-ethoxyphenyl)boronic acid (Suzuki coupling) or 4-ethoxystyrene (Heck coupling) to install the desired side chain. This approach allows for the late-stage functionalization of the azepane scaffold. acs.org

Copper-catalyzed reactions have also been developed for the synthesis of azepine derivatives. One method involves the tandem amination/cyclization of functionalized allenynes with amines, providing access to substituted azepines. nih.gov Another novel approach uses a copper-mediated intramolecular nucleophilic attack of an organocopper center onto a C-C triple bond to construct the azepine ring. acs.org These methods highlight the unique reactivity that can be accessed with copper catalysis to build the seven-membered ring system.

Table 2: Examples of Transition Metal-Catalyzed Azepane Synthesis

Metal Catalyst Reaction Type Description Reference
Palladium(II) acetate Heck Coupling Cross-coupling of α-halo eneformamides with unactivated alkenes to form 2-substituted azepenes. acs.org
Copper(I) complexes Tandem Amination/Cyclization Reaction of functionalized allenynes with amines to yield trifluoromethyl-substituted azepine carboxylates. nih.gov
Copper(I) thiophenolate Intramolecular Cyclization Transmetalation of a lithium species to an organocopper intermediate which undergoes cyclization to form azepines. acs.org

Strategies for the Stereoselective and Regioselective Synthesis of Azepanes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective and regioselective synthesis of azepane derivatives is of paramount importance.

Enantioselective Synthesis Routes

Achieving enantioselectivity in the synthesis of 2-substituted azepanes can be accomplished through several key strategies. One powerful method involves a (-)-sparteine-mediated asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)-allylamine, followed by a conjugate addition to an α,β-unsaturated ester. acs.orgnih.govnih.gov This sequence generates highly enantioenriched acyclic precursors that can be converted into 4,5,6-substituted N-Boc azepanes through subsequent hydrolysis, cyclization, and reduction steps. nih.gov Access to the opposite enantiomer can be achieved via an invertive lithiation-stannylation-lithiation sequence. nih.govnih.gov

Another approach relies on the use of chiral catalysts. Asymmetric hydrogenation of a C5-substituted dehydroazepine-2-carboxylate has been explored, although it can lead to a predominance of the undesired trans-diastereomer. acs.org More successfully, chemoenzymatic methods using imine reductases (IREDs) or deracemization with monoamine oxidases (MAOs) have been employed to generate enantioenriched 2-aryl azepanes. nih.gov These biocatalytic reductions provide a green and highly selective alternative to traditional chemical methods.

Regioselective Approaches to Azepane Derivatives

Regioselectivity refers to the control of the position at which a chemical bond is made or broken. In azepane synthesis, this is crucial for installing substituents at specific locations on the seven-membered ring. Palladium-catalyzed cross-coupling of α-halo eneformamides, for example, allows for the regioselective formation of a bond at the C-2 position of the azepene ring. acs.org

Ring expansion strategies also offer excellent regiochemical control. The expansion of a substituted piperidine ring can lead to diastereomerically pure azepane derivatives with exclusive regioselectivity. researchgate.net Another example is the hydroboration of a tetrahydroazepine intermediate. The choice of hydroboration conditions, such as using a rhodium catalyst, can influence the regioselectivity of the hydroxyl group installation, favoring one position over another. mdpi.com

Diastereoselective Synthesis and Control

When a molecule has multiple stereocenters, controlling their relative configuration (diastereoselectivity) is essential. Several methods have been developed for the diastereoselective synthesis of polysubstituted azepanes. The lithiation-conjugate addition sequence mediated by (-)-sparteine (B7772259) is not only enantioselective but also highly diastereoselective, yielding adducts with excellent diastereomeric ratios. acs.orgnih.gov

Substrate-directed synthesis is another powerful tool. For instance, the epoxidation or dihydroxylation of a 2,3,6,7-tetrahydro-3-amidoazepine intermediate can proceed with high diastereoselectivity, guided by the existing stereochemistry of the substrate. researchgate.net Similarly, the silyl-aza-Prins cyclization of allylsilyl amines with aldehydes, catalyzed by a Lewis acid like InCl₃, provides trans-azepanes with good to excellent diastereoselectivity. nih.gov The final formation of the oxalate (B1200264) salt is achieved by reacting the purified 2-(4-ethoxyphenyl)azepane base with oxalic acid in a suitable solvent. researchgate.net

Table 3: Examples of Diastereoselective Azepane Syntheses

Method Key Transformation Achieved Diastereomeric Ratio (dr) Reference
Lithiation-Conjugate Addition Addition of lithiated allylamine (B125299) to cinnamate (B1238496) ester 98:2 acs.org
Ring-Enlargement/Alkylation Tandem process from 2-cyano 6-oxazolopiperidine >95:5 researchgate.net
Silyl-aza-Prins Cyclization Reaction of allylsilyl amine with benzaldehyde >95:5 nih.gov

Synthetic Routes for Incorporating the 4-Ethoxyphenyl Moiety onto the Azepane Scaffold

The construction of the C-C bond between the azepane ring and the 4-ethoxyphenyl group is a key synthetic challenge. While multiple strategies involving ring construction around a pre-existing aryl fragment are common, modern methods allow for the direct functionalization of the saturated azepane heterocycle.

Direct arylation of saturated N-heterocycles via C(sp³)–H bond activation represents a powerful and atom-economical approach for synthesizing α-aryl cyclic amines like 2-(4-ethoxyphenyl)azepane. Traditional methods often require harsh conditions or multi-step sequences involving pre-functionalization. However, transition-metal catalysis has enabled the direct coupling of azepane rings with aryl partners.

A notable method involves the Palladium(II)-catalyzed α-C(sp³)–H cross-coupling of N-protected azepanes with arylboronic acids. nih.gov This transformation allows for the direct and selective formation of a C-C bond at the C2 position of the azepane ring. The reaction typically employs an N-acylthioamide as a directing group, which facilitates the cyclopalladation step.

The general mechanism involves the formation of a palladacycle intermediate directed by the thioamide group. This is followed by reaction with an arylboronic acid (such as 4-ethoxyphenylboronic acid) and subsequent reductive elimination to yield the α-arylated product. The thioamide directing group can then be removed or converted to a different functional group. scispace.com This methodology has been successfully applied to the arylation of azepane, demonstrating its utility for larger saturated azacycles. nih.gov

Table 1: General Scheme for Pd(II)-Catalyzed α-Arylation of Azepane

Reactants Conditions Product Yield
N-Acylthioamide Azepane + 4-Ethoxyphenylboronic AcidPd(OAc)₂, Oxidant (e.g., 1,4-Benzoquinone), SolventN-Acylthioamide-2-(4-ethoxyphenyl)azepaneGood nih.gov

Note: The N-acylthioamide group serves as a directing group and would require a subsequent removal step to yield the final target compound.

Formation of the Oxalate Counterion

The formation of an oxalate salt involves the reaction of the basic nitrogen atom of the 2-(4-ethoxyphenyl)azepane free base with oxalic acid. This section also explores the synthesis of oxalate precursors and their unique reactivity in radical chemistry.

The formation of an oxalate salt from an organic amine is a straightforward acid-base reaction. libretexts.org The lone pair of electrons on the nitrogen atom of the azepane ring acts as a Brønsted-Lowry base, accepting a proton from oxalic acid, which is a dicarboxylic acid. Depending on the stoichiometry of the reactants, either a mono-oxalate (hydrogen oxalate) or a di-amine oxalate salt can be formed.

For the preparation of 2-(4-ethoxyphenyl)azepane oxalate, the free base is typically dissolved in a suitable organic solvent, such as isopropanol (B130326) (IPA) or ethanol. sciencemadness.orgorgsyn.org A solution of one equivalent of anhydrous oxalic acid in the same or a miscible solvent is then added. sciencemadness.org The resulting ammonium (B1175870) oxalate salt, being ionic, is often less soluble in the organic solvent than the starting materials and precipitates out of the solution. libretexts.org The precipitate can then be isolated by filtration, washed with a non-polar solvent like ether to remove any unreacted starting materials, and dried. sciencemadness.org Careful control of conditions, such as using anhydrous solvents, can be important to prevent the formation of oils or hydrated crystals. sciencemadness.org

Monoalkyl oxalates, also known as oxalate half-esters, are valuable synthetic building blocks. However, their synthesis can be challenging due to the difficulty of stopping the hydrolysis of a symmetric dialkyl oxalate at the mono-hydrolyzed stage using classical methods. acs.org

A highly efficient and practical method for the selective monohydrolysis of symmetric diesters has been developed. acs.orgnih.gov This procedure involves treating a symmetric dialkyl oxalate (e.g., diethyl oxalate) with one equivalent of a base, such as sodium hydroxide (B78521), in a semi-aqueous medium, typically containing a polar aprotic co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) at a reduced temperature of approximately 0 °C. atlas.jpacs.org

The remarkable selectivity of this reaction is attributed to the formation of micellar aggregates. researchgate.net Once the first ester group is hydrolyzed, the resulting carboxylate anion is hydrophilic, while the remaining ester moiety is hydrophobic. These intermediate molecules are believed to form aggregates where the hydrophilic carboxylate groups are oriented outwards into the aqueous phase, and the hydrophobic ester groups are sequestered in the core, effectively shielding them from further attack by the hydroxide nucleophile. researchgate.net This self-assembly phenomenon allows the reaction to cleanly stop at the half-ester stage, often providing near-quantitative yields. acs.org

Table 2: Selective Monohydrolysis of Various Dialkyl Oxalates

Starting Diester Co-Solvent (vol. %) Reaction Time (min) Yield of Half-Ester (%)
Dimethyl OxalateTHF (10%)~10>80 atlas.jp
Diethyl OxalateTHF (10%)~10>80 atlas.jp
Dipropyl OxalateTHF (10%)~10>80 atlas.jp
Dibutyl OxalateTHF (10%)~40>80 atlas.jp
Diisopropyl OxalateTHF (10%)~10>80 atlas.jp

Conditions based on data reported for reactions using aqueous NaOH at ~0°C. atlas.jp

Beyond their role as counterions, oxalate moieties can be employed as versatile precursors for the generation of carbon-centered radicals. This is achieved through radical decarboxylation, a process where an oxalate derivative is converted into a radical species with the loss of two molecules of carbon dioxide. rsc.orgnih.gov

This transformation is typically initiated by activating the alcohol precursor as a redox-active ester, such as an N-phthalimidoyl oxalate, or by using simple oxalate salts under photoredox catalysis. nih.govnih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the oxalate derivative. nih.gov The resulting radical anion is unstable and undergoes fragmentation. This process involves a rapid sequential loss of two CO₂ molecules (decarboxylation) to generate a carbon-centered radical. rsc.org

These generated radicals are potent intermediates for C-C bond formation. A prominent application is in the Giese-type reaction, where the nucleophilic carbon radical adds to an electron-deficient alkene (a Michael acceptor) to form a new C-C bond. rsc.orgresearchgate.netresearchgate.net This strategy provides a powerful, redox-neutral pathway for coupling alcohol-derived fragments with various acceptors, enabling the construction of complex molecular architectures, including those with new quaternary carbon centers. nih.gov

Table 3: Oxalate Derivatives as Radical Precursors

Oxalate Precursor Activation Method Generated Radical Application Example
N-Phthalimidoyl OxalatePhotoredox Catalysis nih.govAlkyl RadicalGiese-type Reaction
Caesium Oxalate SaltPhotoredox Catalysis rsc.orgresearchgate.netAlkyl RadicalConjugate Addition
Alkyl Hydrogen OxalatePhotoredox Catalysis nih.govAlkyl RadicalRedox-Neutral Fragment Coupling
Generic Oxalate EsterElectro-reduction nih.govAlkyl RadicalReductive Decarboxylation

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Ethoxyphenyl Azepane Oxalate

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of organic compounds. By employing a suite of methods including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry, a complete picture of the molecular architecture of 2-(4-Ethoxyphenyl)azepane (B1352273) oxalate (B1200264) can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(4-Ethoxyphenyl)azepane oxalate, ¹H and ¹³C NMR would provide critical information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the ethoxy group, the aromatic ring, and the azepane ring. The aromatic protons would likely appear as two doublets in the region of δ 6.8-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The ethoxy group would exhibit a triplet for the methyl protons (around δ 1.4 ppm) and a quartet for the methylene (B1212753) protons (around δ 4.0 ppm). The protons of the azepane ring would present as a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and 3.5 ppm. The proton attached to the nitrogen would be expected to be a broad signal due to the formation of the ammonium (B1175870) salt with oxalic acid.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, while the carbons of the azepane ring would appear in the δ 25-60 ppm region. The ethoxy group carbons would be found at approximately δ 15 and 63 ppm.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the azepane ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra. The use of machine learning and deep neural networks in NMR prediction can also provide highly accurate estimations of chemical shifts, aiding in the structural confirmation. arxiv.orgmdpi.comresearchgate.netnih.govchemaxon.com

Predicted ¹H NMR Chemical Shifts for the 2-(4-Ethoxyphenyl)azepane Cation

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to OEt)6.8-7.0d
Aromatic (meta to OEt)7.1-7.3d
Azepane (C2-H)3.8-4.0t
Ethoxy (-OCH₂-)3.9-4.1q
Azepane (-NCH₂-)3.0-3.4m
Azepane (-CH₂-)1.5-2.0m
Ethoxy (-CH₃)1.3-1.5t
Ammonium (-NH₂⁺-)Variablebr s

Predicted ¹³C NMR Chemical Shifts for the 2-(4-Ethoxyphenyl)azepane Cation

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (C-OEt)155-160
Aromatic (C-H)114-130
Aromatic (C-Azepane)130-135
Azepane (C2)60-65
Ethoxy (-OCH₂)62-65
Azepane (-NCH₂)45-50
Azepane (-CH₂)25-40
Ethoxy (-CH₃)14-16
Oxalate (-COO⁻)160-165

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the key structural motifs.

The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the C-O-C stretching of the ethoxy group around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The formation of the ammonium salt would result in a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the R₂NH₂⁺ group. The oxalate counter-ion would exhibit strong absorption bands due to the asymmetric and symmetric stretching of the carboxylate groups, typically around 1600-1700 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The C-C stretching of the azepane ring and the symmetric vibrations of the oxalate anion would also be observable. The combination of IR and Raman data would allow for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of all key functional groups and providing insights into the molecular symmetry and conformation. The structure of the oxalate anion can vary between a planar and a non-planar conformation, which can be distinguished by the differences in their IR and Raman spectra. wikipedia.org

Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (Ammonium)2400-2800IR
Aromatic C-H Stretch>3000IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
C=O Stretch (Oxalate)1600-1700IR
Aromatic C=C Stretch1450-1600IR, Raman
C-O-C Stretch (Ether)1240, 1040IR

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) would be the method of choice for this compound.

In positive ion mode ESI-MS, the protonated molecule of the free base, [C₁₄H₂₁NO + H]⁺, would be observed, allowing for the accurate determination of the molecular weight of the cation. HRMS would provide the exact mass, enabling the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation of the parent ion. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for similar structures include the cleavage of the azepane ring and the loss of the ethoxy group. nih.govnih.govraco.catmiamioh.edu The fragmentation of the azepane ring can occur through various pathways, leading to characteristic fragment ions. The study of these fragmentation patterns is crucial for the structural confirmation of the molecule. raco.catmiamioh.edu

Predicted Fragmentation Pattern for the 2-(4-Ethoxyphenyl)azepane Cation

Fragment IonProposed Structure
[M+H - C₂H₄]⁺Loss of ethene from the ethoxy group
[M+H - C₂H₅OH]⁺Loss of ethanol
[M+H - C₆H₁₂N]⁺Cleavage of the azepane ring
[C₈H₉O]⁺Ethoxyphenyl cation

X-ray Crystallographic Analysis for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its solid-state structure, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C2 position of the azepane ring.

The crystal structure would reveal the precise nature of the ionic interaction between the protonated azepane nitrogen and the oxalate anion. It is expected that strong hydrogen bonds would exist between the ammonium protons and the oxygen atoms of the oxalate anion, forming a well-defined supramolecular network. researchgate.netsciencemadness.org The planarity of the oxalate anion in the crystal lattice would also be determined. wikipedia.org The crystal packing would likely involve a network of hydrogen bonds and van der Waals interactions, leading to a stable three-dimensional structure. researchgate.netcolab.wsacs.org

Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Hydrogen BondsN-H···O (Ammonium-Oxalate)
ConformationChair-like conformation of the azepane ring

Application of Advanced Analytical Microextraction Techniques in Sample Preparation for Analysis

The analysis of pharmaceutical compounds in various matrices, such as biological fluids or environmental samples, often requires a sample preparation step to isolate and concentrate the analyte of interest. Advanced analytical microextraction techniques offer several advantages over traditional methods, including reduced solvent consumption, faster extraction times, and higher enrichment factors.

For the analysis of this compound, solid-phase microextraction (SPME) would be a highly suitable technique. nih.govnih.govsci-hub.boxresearchgate.net SPME utilizes a coated fiber to extract the analyte directly from the sample matrix. For a compound like 2-(4-Ethoxyphenyl)azepane, a fiber with a mixed-mode or hydrophobic coating would likely provide good extraction efficiency. The method would involve optimizing parameters such as fiber coating, extraction time and temperature, sample pH, and ionic strength to achieve the best results. nih.govnih.govsci-hub.boxresearchgate.net

Another promising technique is dispersive liquid-liquid microextraction (DLLME), where a small amount of extraction solvent is dispersed in the aqueous sample, leading to a rapid extraction of the analyte. nih.gov The choice of extraction and disperser solvents would be critical for the successful application of DLLME to the analysis of this compound. These microextraction techniques, when coupled with sensitive analytical instruments like HPLC or GC-MS, can provide a powerful platform for the quantitative analysis of this compound in complex samples. nih.govjfda-online.com

Computational and Theoretical Investigations of Azepane Systems and Oxalate Reactivity

Molecular Modeling and Docking Studies for Azepane Derivatives

Molecular modeling and docking are essential computational techniques for predicting the interaction between a ligand, such as an azepane derivative, and a biological target. These methods are pivotal in drug discovery for elucidating potential mechanisms of action and guiding the synthesis of more effective compounds.

Researchers have frequently employed in-silico molecular docking to investigate the therapeutic potential of novel azepine and oxazepine derivatives. nih.govdntb.gov.uaresearchgate.net For instance, studies on azepine derivatives based on a quinazolinone moiety used docking simulations to probe their antimicrobial and anticancer activities. nih.govdntb.gov.uaresearchgate.net These simulations targeted key proteins such as outer membrane protein A (OMPA) and exo-1,3-beta-glucanase for antimicrobial effects, and proteins in the Hedgehog signaling pathway, like Smoothened (SMO), for anticancer potential. nih.govdntb.gov.ua The results from these in-silico studies, which predicted high binding energies for certain derivatives, were found to be in agreement with in-vitro experiments, highlighting the predictive power of molecular docking. nih.govdntb.gov.ua

Similarly, docking studies have been applied to 1,3-oxazepane and 1,3-benzoxazepine derivatives to predict their binding modes and potential interactions within target sites. researchgate.net This approach helps to understand how the preferred orientation of a molecule within a binding pocket influences its biological activity. researchgate.net The ultimate goal of such studies is to rationally design new chemical entities with desired functional properties based on their predicted interactions. researchgate.net

Table 1: Examples of Molecular Docking Studies on Azepane/Azepine Scaffolds
Derivative ClassBiological Target(s)Purpose of StudyReference
Quinazolinone-based diazepines/oxazepinesOMPA, exo-1,3-beta-glucanase, SMOInvestigate antimicrobial and antitumor potential. nih.govdntb.gov.ua
1,3-Oxazepane/1,3-BenzoxazepineNot SpecifiedDetermine preferred orientation and binding modes. researchgate.net
11H-Dibenz[b,e]azepineHuman TRPA1 ReceptorDevelop potent agonists and build 3D-QSAR models. nih.gov

Quantum Chemical Calculations Applied to Azepane Structures and Oxalate (B1200264) Interactions

Quantum chemical calculations offer a detailed view of the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are instrumental in understanding the intrinsic properties of both the azepane ring and the oxalate anion.

DFT is a widely used method for investigating the structural and electronic properties of heterocyclic systems like azepane. researchgate.net Theoretical studies using DFT functionals such as M06-2X and B3LYP have been conducted to explore the geometry, reactivity, and stability of cycloheptane (B1346806) and its heteroatom-substituted derivatives, including azepane. researchgate.netnih.govresearchgate.net These calculations provide optimized molecular structures and can be compared with experimental data, often showing excellent agreement in bond lengths and angles. nih.govresearchgate.net For instance, calculated C-N and C-C bond lengths in azepane are highly similar to experimental values. nih.gov DFT calculations also reveal how ring strain can cause deviations from ideal tetrahedral bond angles. nih.govresearchgate.net

For the oxalate anion, DFT calculations have been crucial in studying its reactivity, particularly in the context of forming surface complexes with minerals or participating in redox reactions. univie.ac.atdntb.gov.ua These studies can distinguish between different binding conformations, such as outer-sphere, monodentate, and bidentate complexes, and correlate these structures with their reactivity. univie.ac.at Furthermore, developing accurate quantum chemical methods to calculate properties like pKa is an active area of research, with DFT in combination with polarizable continuum solvent models providing useful accuracy for various functional groups. nih.gov

The seven-membered azepane ring is conformationally flexible. dntb.gov.ua Computational studies have shown that cycloheptane and its derivatives, including azepane, can exist in several low-energy conformations, with the chair, twist-chair, and twist-boat forms being most common. nih.govacs.org

Meta-hybrid DFT studies have reported that for azepane, the twist-chair conformation is the most stable, while the chair conformation is often associated with a transition state. nih.govacs.org The presence and position of heteroatoms significantly influence the conformational landscape. nih.govacs.org For example, the introduction of second-row heteroatoms can lower the relative energy of boat conformations compared to chair forms. nih.govacs.org The steric bulk of substituents on the nitrogen atom can also affect both the conformation of the azepane ring and the energy barriers for ring-inversion. researchgate.net

Table 2: Conformational Preferences of the Azepane Ring System
ConformationRelative StabilityComputational MethodReference
Twist-ChairMost stable conformation reported.Meta-Hybrid DFT nih.govacs.org
ChairOften associated with the transition state.Meta-Hybrid DFT nih.govacs.org
Boat / Twist-BoatEnergy is influenced by heteroatom presence.DFT nih.govacs.org

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For heterocyclic compounds, this includes investigating cycloaddition reactions and ring expansion pathways.

For example, the mechanism of the nih.govacs.org-dipolar cycloaddition reaction between a 1,3-dipole (like methyl azide) and a species with multiple reactive sites (like vinyl acetylene) has been studied using DFT. researchgate.net These studies optimize the structures of reactants, transition states, intermediates, and products to determine the most favorable reaction pathways. researchgate.net Similarly, the cycloaddition reaction between azacyclopropenylidene and ethylene (B1197577) has been investigated using the second-order Møller-Plesset perturbation theory (MP2) method to understand the reactivity of the carbene. bas.bg Such studies identify competitive reaction pathways and calculate the energy barriers for each step, providing a comprehensive understanding of the reaction mechanism. bas.bg While not specific to azepane, these studies exemplify the methods used to explore reactions that could potentially form or modify the azepane ring.

Structure-Activity Relationship (SAR) Studies in Azepane Scaffolds from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity. researchgate.net Theoretical and computational approaches, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this field.

A notable example involves a 3D-QSAR study on a series of 11H-dibenz[b,e]azepine and dibenz[b,f] nih.govnih.govoxazepine derivatives as agonists of the human TRPA1 receptor. nih.gov In this work, statistically significant CoMFA and CoMSIA models were developed that could reliably predict the biological activity of new compounds. nih.gov These models generate 3D contour maps that indicate which regions of the molecule are sensitive to steric, electrostatic, and other property changes. This information provides critical structural insights that facilitate the rational design of optimized compounds with enhanced activity. researchgate.netnih.gov SAR studies have been applied to various scaffolds, including 4-azabenzoxazole analogues, to guide the development of potent antagonists for targets like the histamine (B1213489) H3 receptor. researchgate.netnih.gov The insights gained from SAR are essential for identifying novel structural features that can improve the efficacy of drug candidates based on the azepane scaffold. researchgate.net

Research Applications and Future Directions in Azepane and Oxalate Chemistry

Exploration of Azepane Scaffolds in Catalysis Research

Azepane scaffolds, which are seven-membered nitrogen-containing rings, are gaining significant attention in the field of catalysis. lifechemicals.comchemistryviews.org Their flexible ring structures can be strategically modified with various substituents to create catalysts with specific conformational biases, which is crucial for effective drug design. lifechemicals.com This conformational diversity is often a determining factor in their biological activity. lifechemicals.com

The development of optically active azepane scaffolds is particularly promising for creating new biologically active compounds. chemistryviews.org One method involves a palladium-catalyzed asymmetric allylic alkylation to create cyclic α-allyl-β-oxoesters, which then undergo a ruthenium-catalyzed cross-metathesis with acrylonitrile. chemistryviews.org This is followed by a palladium-catalyzed hydrogenation and reductive amination to yield the final [b]-annulated azepane scaffold. chemistryviews.org

The influence of the catalyst on the reaction outcome is a key area of investigation. For instance, the use of InCl3 as a Lewis acid in silyl-aza-Prins cyclization selectively produces trans-azepanes in high yields and with good to excellent diastereoselectivity. nih.gov In contrast, using TMSOTf as the catalyst leads to the formation of tetrahydropyran (B127337) derivatives. nih.gov This highlights the critical role of the catalyst in directing the reaction pathway.

Metal-catalyzed approaches are also central to the synthesis of azepinones, which are important frameworks for many pharmaceuticals and natural products. researchgate.net Techniques such as cycloisomerization, metal carbenoid insertion, cycloaddition reactions, and metathesis reactions are employed, often utilizing catalysts based on palladium, rhodium, ruthenium, and other transition metals. researchgate.net

Development of Novel Synthetic Methodologies for Highly Functionalized Azepanes

The synthesis of highly functionalized azepanes is a significant challenge for organic chemists, driven by the wide range of biological activities exhibited by these compounds. researchgate.net Azepane and its derivatives are key structural motifs in numerous natural products and bioactive molecules with applications as antidiabetic, anticancer, and antiviral agents. nih.gov

Several synthetic strategies are being explored to construct the azepane ring, including:

Ring-closing reactions researchgate.net

Ring-expansion reactions of cyclic compounds researchgate.net

Multistep sequences researchgate.net

Palladium-mediated cross-coupling of α-halo eneformamides with unactivated nucleophiles provides a mild method for producing functionalized azepanes. acs.org

Photochemical dearomative ring expansion of nitroarenes, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to yield polysubstituted azepanes. manchester.ac.uknih.gov

Osmium-catalyzed tethered aminohydroxylation of allylic alcohols derived from sugars offers a stereoselective route to heavily hydroxylated azepane iminosugars. acs.orgnih.gov

Copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines is an efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates. nih.govmdpi.com

Rhodium(III)-catalyzed C–H activation/[5 + 2] cyclization of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides allows for the one-step construction of azepane-fused polycycles. acs.org

These methods are continually being refined to improve efficiency, selectivity, and functional group tolerance, opening up new avenues for the creation of complex and novel azepane derivatives.

Advances in Oxalate-Mediated Transformations and their Synthetic Utility

Oxalate (B1200264), the dianion of oxalic acid, is a versatile species in organic synthesis, acting as a ligand, a precursor, and a mediator in various chemical transformations. wikipedia.org Its ability to form stable complexes with metal ions is a key feature of its synthetic utility. wikipedia.orgyoutube.com

Recent advancements have highlighted the role of oxalates in visible light photoredox catalysis, where alkyl oxalates serve as bench-stable activating groups for alcohols to generate radicals. acs.org This has enabled the net redox-neutral coupling of tertiary and secondary alcohols with electron-deficient alkenes. acs.org

Oxalate and its derivatives are also involved in a variety of other transformations:

Oxidative cleavage: Ceric ammonium (B1175870) nitrate (B79036) (CAN) can mediate the transformation of acetoacetamides to oxamates. acs.org

Synthesis of coordination compounds: Metal oxalates are synthesized through the replacement of weaker ligands, like chloride, with the stronger oxalate ligand. youtube.com For example, potassium ferrioxalate (B100866) is synthesized by reacting iron(III) chloride with potassium oxalate. youtube.com

Formation of nanoparticles: Metal oxalates can be pyrolyzed to form metal oxide nanoparticles. acs.org

The study of oxalate-mediated reactions is crucial for understanding and controlling crystallization processes, which has implications for fields ranging from materials science to the study of kidney stone formation. acs.orgacs.org

Synergistic Integration of Computational and Experimental Approaches in Organic Synthesis and Design

The integration of computational and experimental methods is revolutionizing organic synthesis and design, providing deeper insights into reaction mechanisms and enabling the rational design of new molecules and catalysts. rsc.orgscielo.brrsc.org This synergy is particularly valuable for studying complex systems like azepanes and for understanding the subtleties of reaction selectivity. rsc.orgacs.org

Computational chemistry offers a powerful toolkit for:

Elucidating reaction mechanisms: By modeling reaction pathways and transition states, chemists can understand the factors that control selectivity and reactivity. scielo.brrsc.org

Predicting molecular properties: Computational methods can predict the structure, stability, and reactivity of molecules, guiding experimental efforts. nih.govmit.edu

Designing new catalysts: Theoretical calculations can accelerate the design of new catalysts by predicting their performance before they are synthesized in the lab. rsc.org

This collaborative approach has been successfully applied in several areas:

Accelerated materials discovery: Integrating computational screening with automated synthesis has led to the rapid discovery of new organic materials. nih.gov

Understanding aromatic stacking interactions: The combined efforts of theoretical and experimental researchers have been essential for developing accurate models of these non-covalent interactions. rsc.org

Rationalizing reaction outcomes: Computational studies can explain unexpected experimental results and provide a basis for optimizing reaction conditions. scielo.br

The increasing power of computers and the development of more accurate theoretical models are making computational chemistry an indispensable tool for modern organic synthesis. rsc.orgnih.gov

Emerging Research Frontiers in Medium-Sized Nitrogen-Containing Heterocyclic Systems

Medium-sized nitrogen-containing heterocycles, such as azepanes and azepines, represent an underexplored area of chemical space with significant potential for the discovery of new bioactive molecules. manchester.ac.ukacs.org While five- and six-membered heterocycles like pyrrolidines and piperidines are common in medicinal chemistry, their seven-membered counterparts are less prevalent, largely due to the challenges associated with their synthesis. manchester.ac.uknih.gov

Current research is focused on overcoming these synthetic hurdles and exploring the unique properties of these ring systems. Key emerging frontiers include:

Novel synthetic strategies: Researchers are developing new methods to access these rings, such as the silver-catalyzed dearomative nitrene transfer to form azepines. acs.org This method allows for the late-stage diversification of complex molecules and the diastereoselective hydrogenation to sp3-rich derivatives. acs.org

Exploration of conformational space: The flexibility of the seven-membered ring is a key feature that can be exploited in drug design. lifechemicals.com Understanding and controlling the conformation of these rings is a major area of research.

Development of new therapeutic agents: Azepane-based compounds have shown a wide range of pharmacological activities, and there is significant interest in developing new drugs based on this scaffold. nih.govtandfonline.comresearchgate.net The unique three-dimensional structures of spirocyclic systems containing azepane rings are also being investigated for their potential to improve intellectual property and bioactivity. researchgate.net

Computational studies of structure and aromaticity: Theoretical investigations are being used to understand the geometry and electronic structure of dibenzoazepine analogues and other medium-sized heterocycles. nih.gov These studies can help to predict the properties of new compounds and guide their synthesis. nih.gov

The continued exploration of these emerging frontiers is expected to lead to the discovery of new reactions, new molecules, and new therapeutic agents with significant societal impact.

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)azepane oxalate, and how can reaction yields be maximized?

The synthesis of ethoxyphenyl derivatives often involves Friedel-Crafts alkylation or Wittig reactions. For example, 2-(4-ethoxyphenyl)acetic acid is synthesized via Friedel-Crafts alkylation of phenetole, achieving yields >90% under optimized conditions (e.g., controlled temperature and stoichiometry). For azepane oxalate derivatives, oxalic acid is typically used to salt the free base, requiring precise pH control during crystallization . Methodological optimization should include monitoring reaction intermediates via TLC or HPLC and employing recrystallization for purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, though challenges arise with twinned data or low-resolution diffraction .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ethoxy protons at ~1.3 ppm and aromatic protons at 6.8–7.2 ppm). DEPT-135 and 2D COSY/HMQC enhance signal assignment.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C12_{12}H21_{21}NO8_8, MW 307.3) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) coupled with HPLC-UV analysis detect degradation products. Oxalate salts are hygroscopic; thus, Karl Fischer titration monitors water content. For photostability, expose samples to UV light (ICH Q1B) and track changes via spectroscopic methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

  • Analog synthesis : Replace the ethoxy group with methoxy or fluoro substituents (see 2-(4-fluorophenyl)morpholine oxalate in ) to assess electronic effects.
  • Biological assays : Test analogs in vitro (e.g., receptor binding assays) and correlate results with computational docking (e.g., AutoDock Vina). For example, a related sulfonamide derivative showed antitumor activity via angiogenesis inhibition .
  • Data analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics and toxicity?

  • Rodent models : Administer the compound intravenously/orally and measure plasma concentrations via LC-MS/MS. Monitor metabolites (e.g., de-ethylated products) and compare bioavailability to structural analogs.
  • Toxicokinetics : Assess organ-specific toxicity through histopathology and serum biomarkers (e.g., ALT/AST for liver function). A related benzimidazole derivative required dose adjustments due to hepatotoxicity .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to putative targets (e.g., GPCRs) using AMBER or GROMACS.
  • Quantum mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the ethoxy group’s electron-donating effects may enhance receptor binding .

Methodological Challenges and Data Analysis

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD results)?

  • Cross-validation : Compare NMR-derived torsion angles with XRD data. Discrepancies may arise from solution vs. solid-state conformations.
  • Dynamic effects : Use variable-temperature NMR to detect rotational barriers (e.g., hindered azepane ring puckering) .

Q. What best practices ensure reproducibility in synthesizing and testing this compound?

  • Protocol standardization : Document reaction parameters (e.g., solvent purity, stirring rate) and use reference standards (e.g., USP-grade oxalic acid).
  • Open data sharing : Publish raw crystallographic data (CIF files) and spectral traces in supplementary materials .

Specialized Applications

Q. What mechanisms underlie the compound’s potential antitumor effects?

A structurally related sulfonamide derivative inhibited angiogenesis by targeting VEGF receptors, suggesting similar pathways for this compound. Validate via endothelial cell migration assays and Western blotting for VEGF signaling proteins .

Q. How can researchers address challenges in crystallizing this compound?

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO) or mixed systems (e.g., ethanol/water).
  • Crystallization additives : Use seeding or ionic liquids to overcome polymorphism. SHELXD’s dual-space algorithm aids in solving twinned crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.